- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

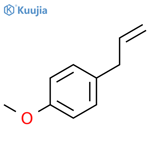

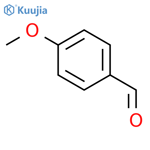

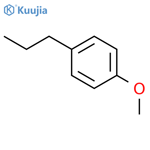

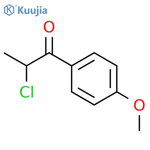

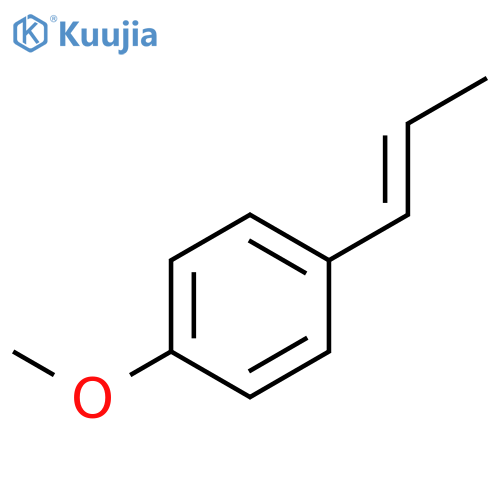

Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)

4180-23-8 structure

Nome do Produto:1-Methoxy-4-(1E)-1-propen-1-ylbenzene

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Propriedades químicas e físicas

Nomes e Identificadores

-

- Anethole, trans-

- Anethol Natural

- Anethole

- trans-Anethole

- (E)-1-Methoxy-4(1-propenyl)benzene

- (E)-Anethol

- (E)-Anethole

- (E)-Anetole

- Anethole (AS)

- Anethole (E)

- E-trans-Anethole

- trans-Anethol

- trans-p-Methoxypropenylbenzene

- trans-p-Propenylanisole

- p-Propenylanisole

- 1-Methoxy-4-propenylbenzene

- 1-Methoxy-4-((E)-propenyl)-benzene

- 4-Propenylanisole

- (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene

- Anise camphor

- cis-Anethol

- Isoestragole

- Anethol

- p-Anethole

- Oil of aniseed

- Aniskampfer

- Monasirup

- (E)-p-Propenylanisole

- p-1-Propenylanisole

- (E)-1-(4-Methoxyphenyl)propene

- Nauli gum

- trans-p-Anethole

- trans-4-(1-Propenyl)anisole

- 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene

- (E)-1-Methoxy-4-(1-propenyl)benzene

- t

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

-

- MDL: MFCD00009284

- Inchi: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+

- Chave InChI: RUVINXPYWBROJD-ONEGZZNKSA-N

- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])[H])=C([H])C=1[H]

- BRN: 774229

Propriedades Computadas

- Massa Exacta: 148.08886

- Massa monoisotópica: 148.088815002 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 2

- Complexidade: 121

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Peso Molecular: 148.20

- Superfície polar topológica: 9.2

- XLogP3: 3.3

Propriedades Experimentais

- Cor/Forma: It is crystalline at 20 ~ 21 ℃ and liquid above 23 ℃.

- Densidade: 0.988 g/mL at 25 °C(lit.)

- Ponto de Fusão: 20-21 °C (lit.)

- Ponto de ebulição: 234-237 °C(lit.)

- Ponto de Flash: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >

- Índice de Refracção: n20/D 1.561(lit.)

- PH: 7 (H2O)

- Solubilidade: Soluble in benzene, ethyl acetate, acetone, carbon disulfide.

- Coeficiente de partição da água: Almost insoluble

- PSA: 9.23

- LogP: 2.72830

- Odor: ANISE OIL ODOR

- Índice de Refracção: 1.559-1.562

- FEMA: 2086

- Pressão de vapor: 0.07 mmHg

- Sensibilidade: Light Sensitive

- Merck: 643

- Solubilidade: It can be miscible with ether and chloroform. 1ml of the product is soluble in 2ml of ethanol, benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether, and almost insoluble in water.

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H317

- Declaração de Advertência: P280

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 43-51/53

- Instrução de Segurança: 36/37-61

- CÓDIGOS DA MARCA F FLUKA:8

- RTECS:BZ9275000

-

Identificação dos materiais perigosos:

- Frases de Risco:R43

- TSCA:Yes

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Termo de segurança:S36/37

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Dados aduaneiros

- CÓDIGO SH:29093090

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13482-100g |

trans-Anethole, 98+% |

4180-23-8 | 98+% | 100g |

¥1291.00 | 2023-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13482-500g |

trans-Anethole, 98+% |

4180-23-8 | 98+% | 500g |

¥3094.00 | 2023-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032370-100g |

Trans-Anethole |

4180-23-8 | 98% | 100g |

¥40.00 | 2024-05-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10150-100g |

Trans-Anethole |

4180-23-8 | ≥98% | 100g |

¥79.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 10368-1ML |

4180-23-8 | 1ML |

¥511.84 | 2023-01-16 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1218-2.2ML |

4180-23-8 | 2.2ML |

¥1221.77 | 2023-01-14 | |||

| DC Chemicals | DC20040-250 mg |

Trans-Anethole ((E)\u200b-Anethole) |

4180-23-8 | >98% | 250mg |

$100.0 | 2022-02-28 | |

| TRC | M350510-5g |

1-Methoxy-4-(1E)-1-propen-1-ylbenzene |

4180-23-8 | 5g |

$ 340.00 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89158-100MG |

1-Methoxy-4-(1E)-1-propen-1-ylbenzene |

4180-23-8 | 100mg |

¥2573.9 | 2024-12-30 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W208604-5KG-K |

4180-23-8 | ≥99%, FCC, FG | 5KG |

5235.78 | 2021-08-13 |

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Método de produção

Synthetic Routes 1

Condições de reacção

1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C

1.2R:O2

1.2R:O2

Referência

Synthetic Routes 2

Condições de reacção

1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C

Referência

- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole, Dalton Transactions, 2022, 51(43), 16668-16680

Synthetic Routes 3

Condições de reacção

1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C

1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C

1.3R:NH4Cl, S:H2O

1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C

1.3R:NH4Cl, S:H2O

Referência

- A platform for alkene carbofunctionalization with diverse nucleophiles, ChemRxiv, 2021, From ChemRxiv, 1-9

Synthetic Routes 4

Condições de reacção

1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

2.1R:DCC, C:4-DMAP

3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

2.1R:DCC, C:4-DMAP

3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

Referência

- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids, Chemical Science, 2021, 12(19), 6684-6690

Synthetic Routes 5

Condições de reacção

1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K

1.21 h, 353K

1.21 h, 353K

Referência

- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?, Molecular Catalysis, 2022, 533, 112768

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C

Referência

- Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of Alkenes, Journal of Organic Chemistry, 2022, 87(11), 7022-7032

Synthetic Routes 8

Condições de reacção

1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C

1.216 h, 80°C

1.3R:O2

1.216 h, 80°C

1.3R:O2

Referência

- Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes, Organometallics, 2022, 41(4), 486-496

Synthetic Routes 9

Condições de reacção

1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt

1.2R:C5H5N, rt

1.2R:C5H5N, rt

Referência

- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C

1.2R:H2O

1.2R:H2O

Referência

- Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives, Bioorganic Chemistry, 2021, 115, 105179

Synthetic Routes 14

Condições de reacção

1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C

1.2R:O2

1.2R:O2

Referência

- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Synthetic Routes 15

Condições de reacção

1.1C:12289-94-0, 21 h, 150°C

Referência

- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes, Nature Communications, 2022, 13(1), 2831

Synthetic Routes 16

Condições de reacção

1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt

1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt

2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt

1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt

2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt

Referência

- Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to Carbanions, Angewandte Chemie, 2021, 60(38), 20817-20825

Synthetic Routes 17

Condições de reacção

1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C

Referência

- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups, Organometallics, 2021, 40(3), 427-441

Synthetic Routes 18

Condições de reacção

1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt

1.2S:THF, 24 h, 60°C

1.2S:THF, 24 h, 60°C

Referência

- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825

Synthetic Routes 19

Condições de reacção

1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C

1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C

1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt

1.4R:NH4Cl, S:H2O, rt

2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt

2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar

1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C

1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt

1.4R:NH4Cl, S:H2O, rt

2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt

2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar

Referência

- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3, ACS Catalysis, 2022, 12(9), 5388-5396

Synthetic Routes 20

Condições de reacção

1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C

Referência

- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst, ACS Catalysis, 2021, 11(11), 6741-6749

Synthetic Routes 21

Condições de reacção

1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C

1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C

1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt

1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C

1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt

Referência

- Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework, Chemistry - An Asian Journal, 2021, 16(3), 202-206

Synthetic Routes 22

Condições de reacção

1.1C:1109-15-5, S:PhMe, 24 h, 150°C

Referência

- B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes, Chemistry - A European Journal, 2022, 28(63), e202202454

Synthetic Routes 23

Condições de reacção

1.1R:S:EtOH, 3 h, reflux; reflux → 25°C

1.2S:H2O, 25°C

2.1R:Pyrimidopyrimidine, C:NiCl2(PPh3)2, C:258278-25-0, S:THF, 24 h, 100°C

1.2S:H2O, 25°C

2.1R:Pyrimidopyrimidine, C:NiCl2(PPh3)2, C:258278-25-0, S:THF, 24 h, 100°C

Referência

- Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine, JACS Au, 2022, 2(8), 1929-1934

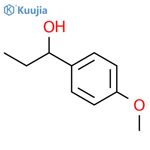

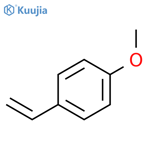

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials

- rac-1-(4’-Methoxyphenyl)propanol

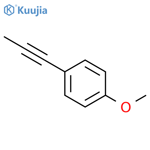

- 1-Methoxy-4-(1-propyn-1-yl)benzene

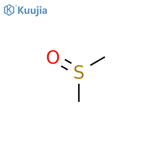

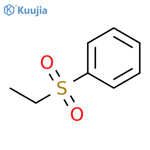

- Ethyl phenyl sulfone

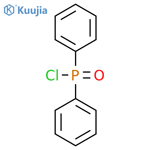

- Diphenylphosphinic chloride

- Ethyltriphenylphosphonium bromide

- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)

- Estragole

- 2-chloro-1-(4-methoxyphenyl)propan-1-one

- 4'-Methoxypropiophenone

- p-Methoxystyrene

- p-Methoxybenzaldehyde

- Dimethyl sulfoxide

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Literatura Relacionada

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides éteres de fenol anisolos

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Erucaria microcarpa

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos Substâncias Padrão

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:4180-23-8)trans-Anethole

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:4180-23-8)trans-Anethol

Pureza:>98%

Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preço ($):Inquérito